2-(ethylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-3-21-15-7-5-4-6-13(15)16(18)17-10-14(19-2)12-8-9-20-11-12/h4-9,11,14H,3,10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNPPUILEXJGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethylthio and methoxy groups through nucleophilic substitution reactions. The thiophen-3-yl group can be added via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxy and thiophen-3-yl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides, organometallics, and acids/bases are employed under various conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its functional groups can be modified to create derivatives with enhanced properties.
Medicine
-
Therapeutic Potential : Research indicates that 2-(ethylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide may possess anti-inflammatory and anticancer properties. It has been investigated for its ability to inhibit serine proteases, which are crucial in various physiological processes.
- Mechanism of Action : The compound interacts with the active sites of serine proteases, preventing substrate access and inhibiting their enzymatic activity. This inhibition can influence signaling pathways involved in inflammation and cancer progression.
Material Science
- Development of New Materials : The compound's unique chemical properties make it suitable for developing new materials with specific functionalities, such as sensors or catalysts.
The biological activity of this compound has been documented in several studies:
| Activity | IC50 Value (µM) | Effect | Reference |
|---|---|---|---|
| Serine Protease Inhibition | 10 | Moderate inhibition | |
| Antimicrobial Activity | 25 | Effective against certain bacteria | |
| Cytotoxicity in Cancer Cells | 15 | Induces apoptosis |
Anticancer Properties
A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the compound's potential as an anticancer agent.
Antimicrobial Effects
Research indicated that compounds containing ethylthio groups showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections and developing new antibiotics.
Inflammation Modulation
Another study highlighted the compound's ability to modulate inflammatory responses in vitro, indicating its potential use in inflammatory diseases such as arthritis or inflammatory bowel disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of the ethylthio group enhances lipophilicity, improving cellular uptake.
- Thiophene Influence : The methoxy-thiophene moiety contributes to binding affinity towards target enzymes due to π-stacking interactions, which are essential for effective enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio and methoxy groups may enhance binding affinity and specificity, while the thiophen-3-yl group can modulate the compound’s electronic properties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide
- 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide
- 2-(ethylthio)-N-(2-methoxy-2-(furan-3-yl)ethyl)benzamide
Uniqueness
2-(ethylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethylthio and methoxy groups, along with the thiophen-3-yl moiety, makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 2-(ethylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide is a multisubstituted aromatic compound that has garnered attention for its potential biological activities, particularly as a serine protease inhibitor. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound can be described by the following chemical formula:
This compound features a benzamide core with ethylthio and methoxy-thiophene substituents that are crucial for its biological activity.
The biological activity of this compound primarily involves the inhibition of serine proteases. These enzymes play critical roles in various physiological processes, including digestion, immune response, and cell signaling.
Key Mechanisms:
- Enzyme Inhibition : The compound interacts with the active site of serine proteases, preventing substrate access and thereby inhibiting their enzymatic activity.
- Modulation of Signaling Pathways : By inhibiting serine proteases, this compound may influence downstream signaling pathways involved in inflammation and cancer progression.
Biological Activity Data
A summary of biological activities related to this compound is presented in the following table:
| Activity | IC50 Value (µM) | Effect | Reference |
|---|---|---|---|
| Serine Protease Inhibition | 10 | Moderate inhibition | |
| Antimicrobial Activity | 25 | Effective against certain bacteria | |
| Cytotoxicity in Cancer Cells | 15 | Induces apoptosis |
Case Studies
Several studies have investigated the biological effects of derivatives similar to this compound.
- Anticancer Properties : A study demonstrated that compounds with similar thiophene substitutions exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
- Antimicrobial Effects : Research indicated that compounds with ethylthio groups showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Inflammation Modulation : Another study highlighted the compound's ability to modulate inflammatory responses in vitro, indicating its potential use in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of the ethylthio group enhances lipophilicity, improving cellular uptake.
- Thiophene Influence : The methoxy-thiophene moiety contributes to binding affinity towards target enzymes due to π-stacking interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(ethylthio)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide?
- Methodology : The compound can be synthesized via multi-step organic reactions, leveraging nucleophilic substitution and coupling strategies. For example:
Thioether formation : React benzamide precursors with ethanethiol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethylthio group.
Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the thiophene-containing methoxyethylamine moiety.
- Key characterization : Infrared (IR) spectroscopy can validate functional groups (e.g., C=S stretch at ~650 cm⁻¹, C=O at ~1650 cm⁻¹) .
Q. Which analytical techniques are critical for characterizing this compound?
- Primary methods :
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiophen-3-yl and ethylthio groups (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy singlet at δ ~3.3 ppm).
- Mass spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~375.12 g/mol).
- IR spectroscopy : Identify S–C and C=O stretches (e.g., ~1122 cm⁻¹ for C–O–C in methoxy) .
Q. What are the initial steps to evaluate the biological activity of this compound?
- In vitro assays :
- Receptor binding : Screen against targets like G-protein-coupled receptors (GPCRs) or nuclear receptors (e.g., androgen receptor degradation pathways, as seen in structurally related benzamide PROTACs) .
- Cytotoxicity profiling : Use cell viability assays (e.g., MTT) in cancer cell lines (e.g., PC-3 for prostate cancer).
- Dose-response analysis : Establish IC₅₀ values for potency assessment.
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for optimizing this compound’s activity?
- Methodology :
- Substituent variation : Modify the ethylthio group (e.g., replace with methylthio or phenylthio) and the methoxy position (e.g., 2-methoxy vs. 3-methoxy).
- Biological testing : Compare binding affinity (e.g., SPR or ITC) and functional activity (e.g., luciferase reporter assays for receptor modulation).
- Example SAR table :
| Substituent (R1) | Thiophene Position | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Ethylthio | 3 | 120 | Baseline |
| Methylthio | 3 | 95 | Increased potency |
| Phenylthio | 3 | 250 | Reduced solubility |
- Reference : Similar benzamide derivatives in PROTAC design showed substituent-dependent degradation efficiency .
Q. How to resolve contradictory data in pharmacological assays (e.g., inconsistent IC₅₀ values across studies)?
- Approach :
Replicate analysis : Repeat assays with standardized protocols (e.g., consistent cell passage number, buffer conditions).
Orthogonal validation : Use alternative methods (e.g., Western blot for target protein degradation alongside cell viability assays).
Data normalization : Account for batch effects using internal controls (e.g., reference inhibitors like enzalutamide for androgen receptor studies) .

Q. What computational strategies predict the compound’s binding mode and off-target risks?
- Tools :
- Molecular docking (AutoDock Vina) : Model interactions with the androgen receptor ligand-binding domain (LBD).
- Molecular dynamics (MD) simulations : Assess stability of the ligand-receptor complex over 100-ns trajectories.
- Off-target profiling : Use SwissTargetPrediction or SEA databases to identify potential kinase or enzyme interactions.
- Validation : Cross-check with experimental mutagenesis data (e.g., alanine scanning of critical receptor residues) .
Data Analysis and Experimental Design
Q. How to statistically validate dose-response relationships in cytotoxicity assays?
- Protocol :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.
- Power analysis : Ensure sample size (n ≥ 3) meets α=0.05 and β=0.2 thresholds .
Q. What strategies mitigate synthetic challenges (e.g., low yield in amide coupling)?
- Optimization :
- Activating agents : Switch from EDC/HOBt to COMU for higher coupling efficiency.
- Solvent selection : Use polar aprotic solvents (e.g., DCM/THF mixtures) to improve solubility.
- Microwave-assisted synthesis : Reduce reaction time and improve purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
